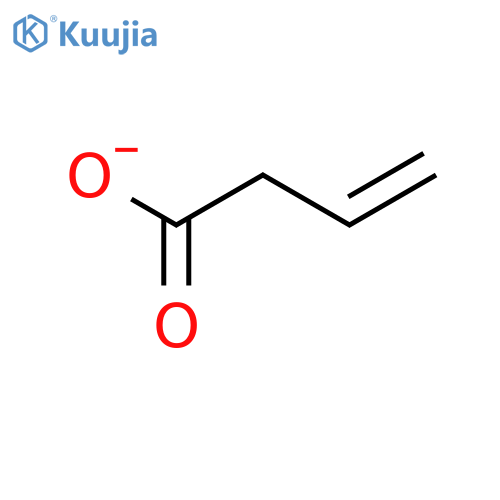Cas no 625-38-7 (3-Butenoic acid)

3-Butenoic acid structure
商品名:3-Butenoic acid
3-Butenoic acid 化学的及び物理的性質
名前と識別子
-
- Vinylacetic acid
- 3-Butenoic acid
- Vinylacetic acid, (3-Butenoic acid)
- But-3-enoic acid
- Vinyl acetic acid
- Acetic acid, ethenyl-
- beta-Butenoic acid
- .beta.-Butenoic acid
- 2-propenylcarboxylic acid
- PVEOYINWKBTPIZ-UHFFFAOYSA-N
- Vinylacetic acid, tech., 90%, unstabilized
- allylic acid
- Vinylessigsaeure
- 3-ButenoicAcid
- ethenylacetic acid
- 3-but-enoic acid
- 2-vinylacetic acid;
- 3-buten-1-oic acid
- CH2=CHCH2COOH
- BIDD:ER0588
-
- MDL: MFCD00002782
- インチ: 1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6)
- InChIKey: PVEOYINWKBTPIZ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C([H])=C([H])[H])=O
- BRN: 1699159
計算された属性
- せいみつぶんしりょう: 86.03680
- どういたいしつりょう: 86.037
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 65.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 灰色の液体。
- 密度みつど: 1.013 g/mL at 25 °C(lit.)
- ゆうかいてん: −39 °C (lit.)
- ふってん: 163 °C(lit.)
- フラッシュポイント: 華氏温度:149°f
摂氏度:65°c - 屈折率: n20/D 1.423(lit.)
- ようかいど: Fully miscible.
- PSA: 37.30000
- LogP: 0.64710
- 酸性度係数(pKa): 4.34(at 25℃)
- ようかいせい: 。
3-Butenoic acid セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H302-H314-H317-H341-H351-H412
- 警告文: P201-P273-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338
- 危険物輸送番号:UN 2922 8/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 22-34-40-43-68
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- 包装カテゴリ:II
- 危険レベル:8
- 包装グループ:II
- 危険レベル:8
- リスク用語:R34
- 包装等級:II
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:8
3-Butenoic acid 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
3-Butenoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-100g |
But-3-enoic acid |
625-38-7 | 95% | 100g |
¥485.0 | 2024-07-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152771-1g |
3-Butenoic acid |
625-38-7 | >98.0%(GC) | 1g |
¥30.90 | 2023-09-04 | |
| Chemenu | CM343184-25g |
Vinylacetic acid |
625-38-7 | 95%+ | 25g |
$101 | 2022-09-29 | |
| TRC | V424000-5g |
Vinylacetic Acid |
625-38-7 | 5g |
$131.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-1g |
But-3-enoic acid |
625-38-7 | 95% | 1g |
¥27.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V74170-500g |
But-3-enoic acid |
625-38-7 | 95% | 500g |
¥4922.0 | 2022-12-29 | |
| abcr | AB172105-100 g |
Vinylacetic acid, 96%; . |
625-38-7 | 96% | 100g |
€279.00 | 2023-06-23 | |
| Enamine | EN300-19267-0.1g |
but-3-enoic acid |
625-38-7 | 94% | 0.1g |
$19.0 | 2023-09-17 | |
| Enamine | EN300-19267-0.5g |
but-3-enoic acid |
625-38-7 | 94% | 0.5g |
$21.0 | 2023-09-17 | |
| Enamine | EN300-19267-1.0g |
but-3-enoic acid |
625-38-7 | 94% | 1g |
$0.0 | 2023-06-07 |
3-Butenoic acid 関連文献
-
1. The Stobbe condensation. Part IV. The cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into the corresponding phenanthrene derivatives, and of 3-methoxycarbonyl-cis-4-(5,6,7,8-tetrahydro-2-naphthyl)but-3-enoic acid into the corresponding isomeric phenanthrene and anthracene derivativesS. M. Abdel-Wahhab,Lanson S. El-Assal,Nadia Ramses,A. H. Shehab J. Chem. Soc. C 1968 863
-
2. Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acidDavid B. Bigley,Michael J. Clarke J. Chem. Soc. Perkin Trans. 2 1982 1
-
Junxian Liu,Jian Kang,Shan Chen,Jessica Jein White,Huajie Yin,Porun Liu,Huijun Zhao,Yun Wang Phys. Chem. Chem. Phys. 2020 22 19718
-
4. Thermal dimerization of alkali and alkaline earth acrylate–but-3-enoate and methacrylate–but-3-enoate binary systems in the solid stateFumihiko Akutsu,Kaoru Aoyagi,Nozomu Nishimura,Masaaki Kudoh,Yoshio Kasashima,Mari Inoki,Kiyoshi Naruchi J. Chem. Soc. Perkin Trans. 2 1996 889
-
5. Studies in decarboxylation. Part III. The thermal decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acidD. B. Bigley,J. C. Thurman J. Chem. Soc. B 1966 1076
625-38-7 (3-Butenoic acid) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:625-38-7)3-Butenoic acid

清らかである:99%
はかる:100g
価格 ($):174.0